molecular formula C9H21HoO3 B1625505 Holmium tripropan-2-olate CAS No. 30429-72-2

Holmium tripropan-2-olate

Cat. No. B1625505
CAS RN: 30429-72-2
M. Wt: 342.19 g/mol
InChI Key: NYLSGCTWRDYISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Holmium is a chemical element with the symbol Ho and atomic number 67 . It is part of the lanthanides group and has a melting point of 1472°C, a boiling point of 2700°C, and a density of 8.80 g/cm³ . Holmium has various uses and properties, including in scientific research .


Molecular Structure Analysis

The molecular structure of Holmium compounds can vary. For instance, the lowest-energy structure of Ho3+ doped Y2O3 possesses a standardized monoclinic P2 phase .


Chemical Reactions Analysis

Holmium compounds can participate in various chemical reactions. For example, the formation of HoO+ is exothermic in reactions with O2 and SO2 but endothermic for reaction with CO .


Physical And Chemical Properties Analysis

Holmium has a relative atomic mass of 164.930 and is solid at 20°C . Its electron configuration is [Xe] 4f 11 6s 2 . The band gap value of Ho3+ -doped Y2O3 is approximately 4.27 eV, suggesting the insulating character of the Y2O3:Ho system .

Mechanism of Action

The mechanism of action of Holmium compounds can depend on their specific use. For instance, in medical applications, Holmium-166 can be used for liver radioembolization treatment .

Future Directions

Holmium and its compounds have potential for future applications. For instance, Holmium-166 has potential for use in liver radioembolization treatment . Additionally, Holmium laser enucleation of the prostate is a promising treatment for benign prostatic hyperplasia .

properties

IUPAC Name

holmium(3+);propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.Ho/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLSGCTWRDYISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ho+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21HoO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515881
Record name Holmium tripropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Holmium tripropan-2-olate

CAS RN

30429-72-2
Record name Holmium tripropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Holmium tripropan-2-olate
Reactant of Route 2
Holmium tripropan-2-olate
Reactant of Route 3
Holmium tripropan-2-olate
Reactant of Route 4
Holmium tripropan-2-olate
Reactant of Route 5
Holmium tripropan-2-olate
Reactant of Route 6
Holmium tripropan-2-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.